

# In-Depth Technical Guide: Kinome Selectivity Profile of VU6015929

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## Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919

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This technical guide provides a comprehensive overview of the kinome selectivity profile of **VU6015929**, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer a thorough understanding of **VU6015929**'s activity and specificity.

## Core Efficacy and Kinase Selectivity of VU6015929

**VU6015929** has been identified as a highly potent, selective, and orally bioavailable dual inhibitor of DDR1 and DDR2.<sup>[1]</sup> Its primary targets are well-established, with IC<sub>50</sub> values of 4.67 nM for DDR1 and 7.39 nM for DDR2.<sup>[2][3][4]</sup> This potent inhibition of DDR1/2 blocks collagen-induced DDR1 activation and subsequent collagen IV production, highlighting its potential as a therapeutic agent in fibrotic diseases.<sup>[1][2]</sup>

To assess its specificity across the broader human kinome, **VU6015929** was profiled against a panel of 371 wild-type and mutant kinases at a concentration of 1  $\mu$ M. The results demonstrated a favorable selectivity profile, with potent inhibition observed for only 27 of the 371 kinases, representing a mere 7.2% of the panel. This indicates that **VU6015929** is a highly selective inhibitor, a crucial characteristic for a chemical probe or therapeutic candidate.

## Quantitative Kinome Selectivity Data

The following table summarizes the primary inhibitory activities of **VU6015929** against its intended targets. While the broader kinome scan revealed 27 off-target kinases, the specific quantitative data for these interactions is not publicly available in the referenced literature.

Target Kinase	IC50 (nM)	Reference
DDR1	4.67	[2][3][4]
DDR2	7.39	[2][3][4]

## Experimental Protocols

The following sections detail the methodologies employed to characterize the kinome selectivity and cellular activity of **VU6015929**.

### LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity of **VU6015929** to DDR1 and DDR2. The LanthaScreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

**Principle:** The assay involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, they are in close proximity, allowing for FRET from the Eu-donor to the Alexa Fluor™-acceptor. A compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

**Generalized Protocol:**

- **Reagent Preparation:** All reagents (kinase, Eu-labeled antibody, fluorescent tracer, and test compound) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- **Compound Dispensing:** Serial dilutions of **VU6015929** are dispensed into a low-volume 384-well plate.

- **Kinase/Antibody Addition:** A pre-mixed solution of the target kinase (DDR1 or DDR2) and the Eu-labeled anti-tag antibody is added to the wells containing the test compound.
- **Tracer Addition:** The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding competition.
- **Incubation:** The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
- **Data Acquisition:** The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths.
- **Data Analysis:** The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

## Western Blot Analysis of DDR1 Phosphorylation

To confirm the cellular activity of **VU6015929**, its ability to inhibit collagen-induced autophosphorylation of DDR1 in cells was assessed by Western blotting.

Generalized Protocol:

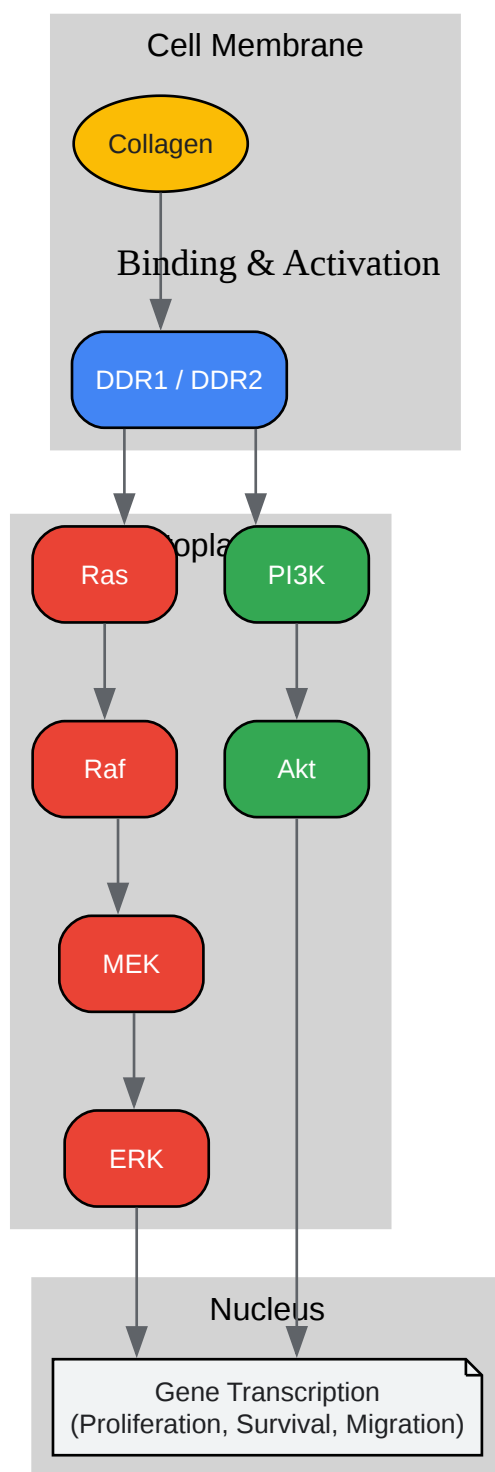
- **Cell Culture and Treatment:** Human Embryonic Kidney 293 (HEK293) cells engineered to express full-length human DDR1 are cultured to near confluence. The cells are then serum-starved before being treated with varying concentrations of **VU6015929** for a defined period.
- **Collagen Stimulation:** Following treatment with the inhibitor, the cells are stimulated with collagen I to induce DDR1 autophosphorylation.
- **Cell Lysis:** The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  - The membrane is then incubated with a primary antibody specific for phosphorylated DDR1 (p-DDR1).
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - The process is repeated on the same membrane after stripping, using a primary antibody for total DDR1 as a loading control.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
- Densitometry Analysis: The intensity of the p-DDR1 and total DDR1 bands is quantified, and the ratio of p-DDR1 to total DDR1 is calculated to determine the extent of inhibition at different concentrations of **VU6015929**.

## Visualizations: Signaling Pathways and Experimental Workflows

### DDR1/2 Signaling Pathway

Upon activation by collagen, DDR1 and DDR2 undergo dimerization and autophosphorylation, initiating downstream signaling cascades that play roles in cell proliferation, survival, and migration. Key pathways activated by DDRs include the PI3K/Akt and MAPK/ERK pathways.

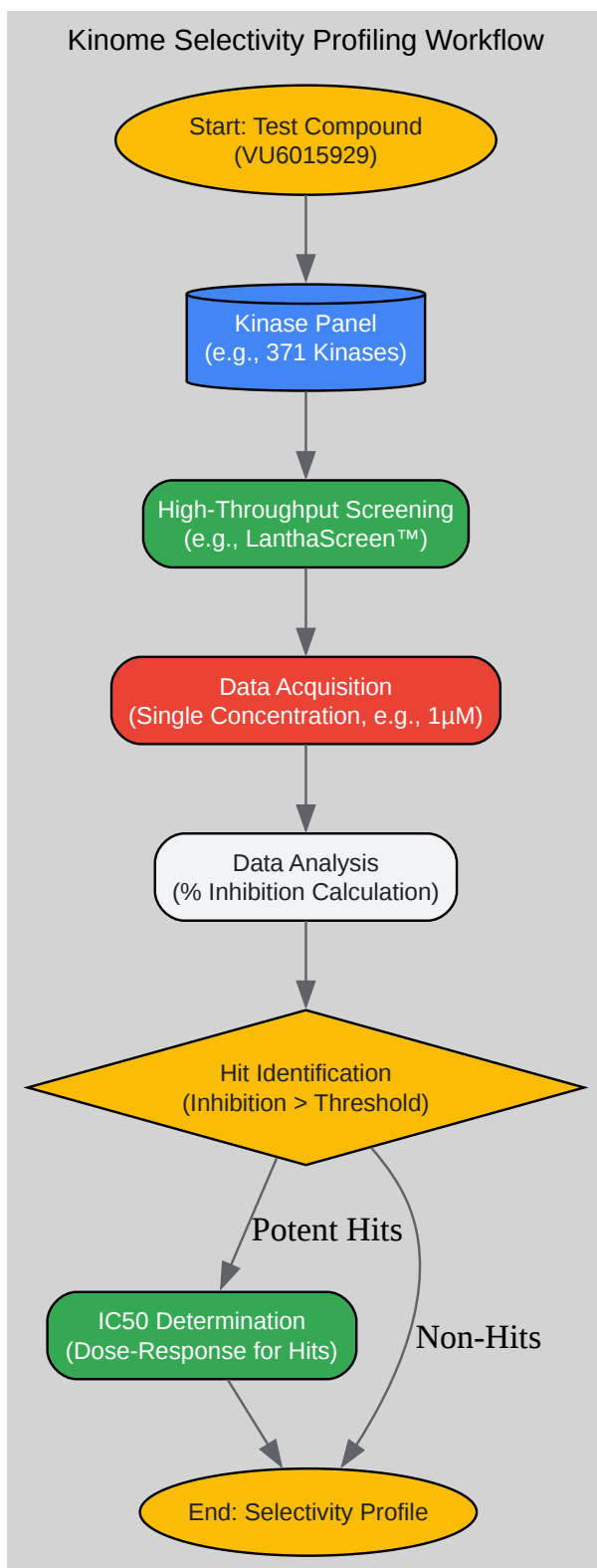


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Caption: Simplified DDR1/2 signaling cascade upon collagen binding.

## Experimental Workflow: Kinome Selectivity Profiling

The process of determining the kinome selectivity of a compound like **VU6015929** involves a systematic screening against a large panel of kinases.



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Caption: General workflow for kinome selectivity profiling.

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